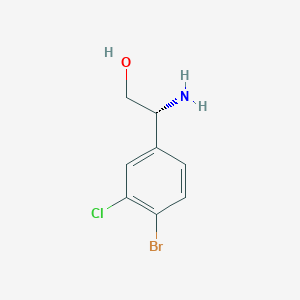
(R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-chlorobenzaldehyde.
Step 1: The aldehyde undergoes a reductive amination with an appropriate amine, such as ®-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.
Step 2: The resulting intermediate is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired (2R)-2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring, using reagents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of (2R)-2-amino-2-(4-bromo-3-chlorophenyl)acetaldehyde.
Reduction: Formation of (2R)-2-amino-2-(4-bromo-3-chlorophenyl)ethanol.
Substitution: Formation of (2R)-2-amino-2-(4-methoxy-3-chlorophenyl)ethan-1-ol.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. The substituted phenyl ring contributes to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (2R)-2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol
- (2R)-2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol
- (2R)-2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol
Uniqueness:
- The presence of both bromine and chlorine atoms on the phenyl ring provides unique electronic and steric properties.
- The specific stereochemistry (2R) contributes to its distinct biological activity and interactions.
Propriétés
Formule moléculaire |
C8H9BrClNO |
|---|---|
Poids moléculaire |
250.52 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-bromo-3-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Clé InChI |
MAQPLFXZWZJVQQ-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CO)N)Cl)Br |
SMILES canonique |
C1=CC(=C(C=C1C(CO)N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
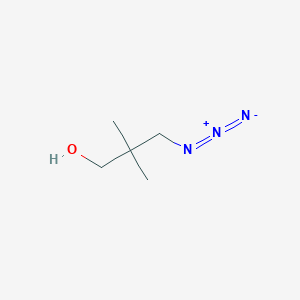
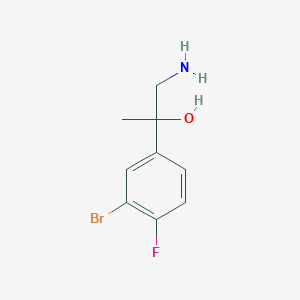
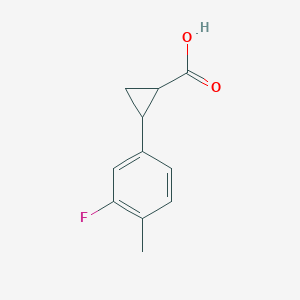
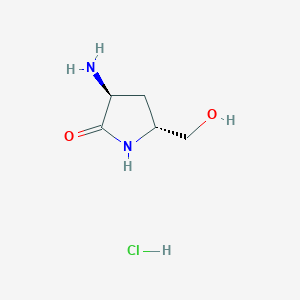
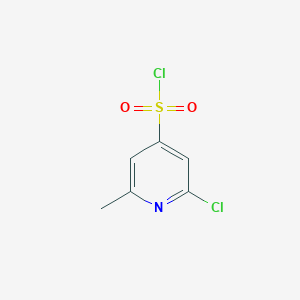
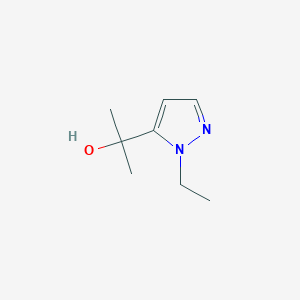
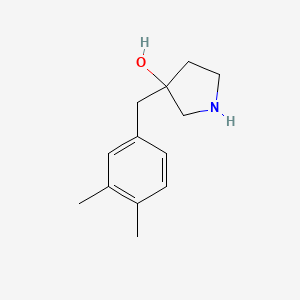
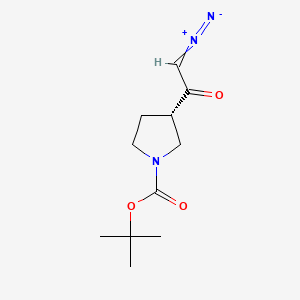

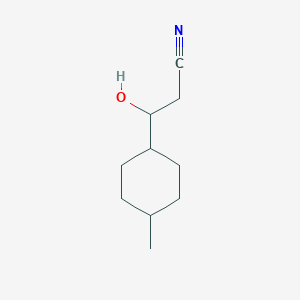
amine](/img/structure/B13600620.png)
